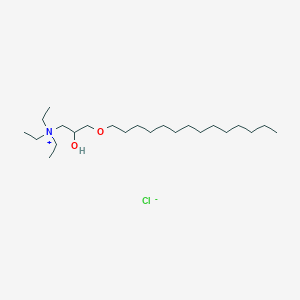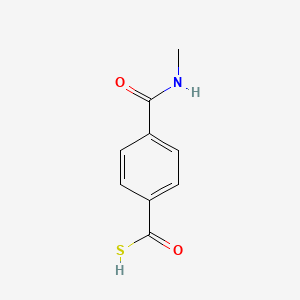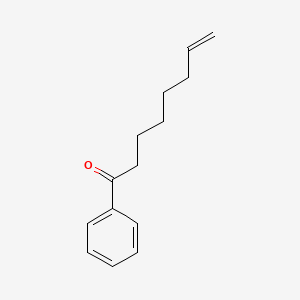
7-Octen-1-one, 1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Octen-1-one, 1-phenyl- is an organic compound with the molecular formula C14H18O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and an octenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Octen-1-one, 1-phenyl- typically involves the reaction of phenylmagnesium bromide with 7-octen-1-one. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then subjected to acidic work-up to yield the desired product.
Industrial Production Methods
In industrial settings, 7-Octen-1-one, 1-phenyl- can be produced through the oligomerization of ethylene followed by a series of purification steps. Another method involves the Fischer-Tropsch synthesis, which converts synthesis gas derived from coal into hydrocarbons, followed by the isolation of the desired compound through distillation .
Análisis De Reacciones Químicas
Types of Reactions
7-Octen-1-one, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
7-Octen-1-one, 1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 7-Octen-1-one, 1-phenyl- involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Octene: An alpha-olefin used in the production of polyethylene.
1-Octanone: A ketone with similar structural features but different reactivity.
1-Phenyl-1-octanol: An alcohol derived from the reduction of 7-Octen-1-one, 1-phenyl-.
Uniqueness
7-Octen-1-one, 1-phenyl- is unique due to its combination of an octenyl chain and a phenyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
110719-09-0 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
1-phenyloct-7-en-1-one |
InChI |
InChI=1S/C14H18O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h2,6-8,10-11H,1,3-5,9,12H2 |
Clave InChI |
WNNSUTFZMVMKFC-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


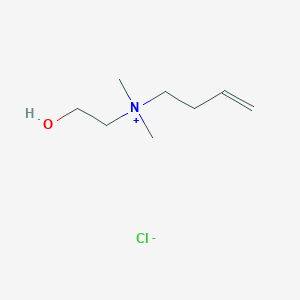
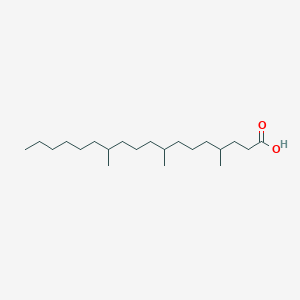
![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
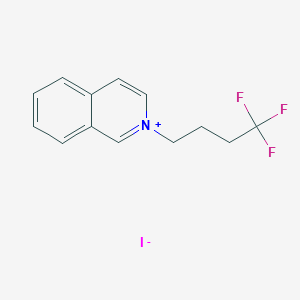
silane](/img/structure/B14313179.png)
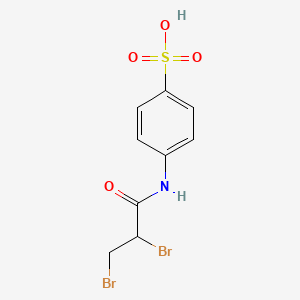
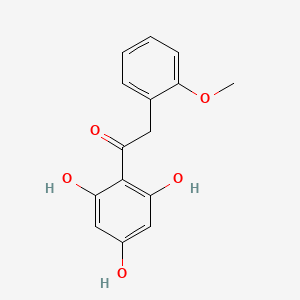
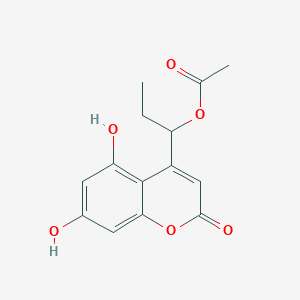
![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)

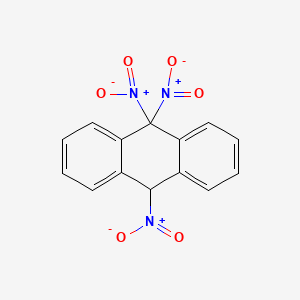
![Stannane, tributyl[1-(methoxymethoxy)hexyl]-](/img/structure/B14313205.png)
